molecular formula C15H22N6 B276597 N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine

Numéro de catalogue B276597
Poids moléculaire: 286.38 g/mol
Clé InChI: FGJLAHXKYFYUKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine, also known as ABEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEA is a tetrazole-based compound that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. In pharmacology, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have analgesic and anti-inflammatory effects, and it has been studied as a potential treatment for chronic pain. In medicinal chemistry, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been used as a starting material for the synthesis of a number of other compounds, including N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives that have improved pharmacological properties.

Mécanisme D'action

The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is complex and not fully understood. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to enhance the release of acetylcholine by activating presynaptic nicotinic receptors, which leads to an increase in calcium influx and subsequent release of acetylcholine. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to modulate the activity of various ion channels and receptors.
Biochemical and physiological effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have a number of biochemical and physiological effects. In addition to enhancing the release of acetylcholine and having analgesic and anti-inflammatory effects, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have anxiolytic effects, and it has been studied as a potential treatment for anxiety disorders. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is that it is relatively easy to synthesize, and it has been used as a starting material for the synthesis of a number of other compounds. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has also been shown to have a number of pharmacological effects, which make it a useful tool for studying various biological processes. However, there are also limitations to using N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine in lab experiments. For example, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Orientations Futures

There are a number of future directions for research on N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine. One area of interest is the development of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives that have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine on the nervous system. Additionally, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been studied for its potential use as a treatment for a variety of diseases, including Alzheimer's disease and Parkinson's disease, and further research in this area is warranted.
Conclusion:
In conclusion, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine is a tetrazole-based compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been synthesized through a number of methods, and its mechanism of action has been studied in detail. N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine has been shown to have a number of pharmacological effects, including the enhancement of acetylcholine release and analgesic and anti-inflammatory effects. While there are limitations to using N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine in lab experiments, there are also a number of future directions for research on this compound, including the development of N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine derivatives with improved pharmacological properties and the study of its potential use as a treatment for various diseases.

Méthodes De Synthèse

N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine can be synthesized through a number of methods, including the reaction of 4-(diethylamino)benzaldehyde with 1-allyl-1H-tetrazole-5-thiol in the presence of a base. Alternatively, N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine can be synthesized through the reaction of 4-(diethylamino)benzaldehyde with 5-azido-1-allyltetrazole in the presence of a reducing agent. Both of these methods have been used successfully to synthesize N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine, and the resulting compound has been characterized using a number of techniques, including NMR spectroscopy and mass spectrometry.

Propriétés

Formule moléculaire

C15H22N6

Poids moléculaire

286.38 g/mol

Nom IUPAC

N-[[4-(diethylamino)phenyl]methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H22N6/c1-4-11-21-15(17-18-19-21)16-12-13-7-9-14(10-8-13)20(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,16,17,19)

Clé InChI

FGJLAHXKYFYUKJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

SMILES canonique

CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2CC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.